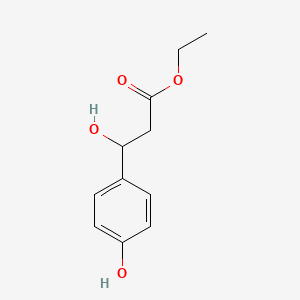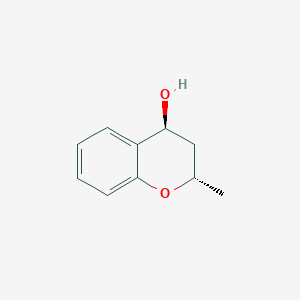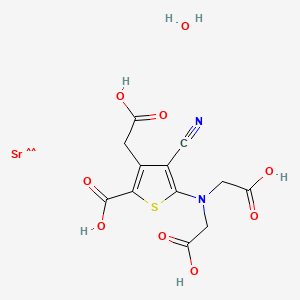
Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-hidroxi-3-(4-hidroxifenil)propanoato de etilo es un compuesto orgánico con la fórmula molecular C11H14O4. Es un derivado éster del ácido 4-hidroxifenilpropanoico y es conocido por sus aplicaciones en varios campos, incluyendo química, biología y medicina. Este compuesto se caracteriza por la presencia de grupos funcionales hidroxilo y éster, que contribuyen a su reactividad y versatilidad en la síntesis química.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 3-hidroxi-3-(4-hidroxifenil)propanoato de etilo se puede sintetizar a través de varios métodos. Un enfoque común implica la esterificación del ácido 4-hidroxifenilpropanoico con etanol en presencia de un catalizador ácido fuerte, como el ácido sulfúrico. La reacción generalmente se lleva a cabo en condiciones de reflujo para asegurar la conversión completa del ácido al éster.
Otro método involucra la reducción del 3-(4-hidroxifenil)propanoato de etilo usando un agente reductor como el borohidruro de sodio. Este proceso de reducción convierte el grupo carbonilo en un grupo hidroxilo, lo que resulta en la formación de 3-hidroxi-3-(4-hidroxifenil)propanoato de etilo.
Métodos de producción industrial
En un entorno industrial, la producción de 3-hidroxi-3-(4-hidroxifenil)propanoato de etilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas puede mejorar aún más la escalabilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-hidroxi-3-(4-hidroxifenil)propanoato de etilo experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El grupo éster se puede reducir a un alcohol usando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de éteres o ésteres.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo se usan comúnmente en condiciones ácidas o básicas.
Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores típicos utilizados en estas reacciones.
Sustitución: Los haluros de alquilo o los cloruros de acilo se pueden utilizar en presencia de una base para facilitar las reacciones de sustitución.
Principales productos formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes.
Sustitución: Formación de éteres o ésteres.
Aplicaciones Científicas De Investigación
El 3-hidroxi-3-(4-hidroxifenil)propanoato de etilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos, incluyendo productos farmacéuticos y agroquímicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, como propiedades antioxidantes y antiinflamatorias.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, incluido su papel en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, como polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción del 3-hidroxi-3-(4-hidroxifenil)propanoato de etilo involucra su interacción con objetivos moleculares y vías específicas. Los grupos hidroxilo pueden formar enlaces de hidrógeno con moléculas biológicas, influenciando su estructura y función. Además, el grupo éster puede sufrir hidrólisis para liberar metabolitos activos que ejercen efectos biológicos.
Comparación Con Compuestos Similares
El 3-hidroxi-3-(4-hidroxifenil)propanoato de etilo se puede comparar con otros compuestos similares, como:
3-(4-hidroxifenil)propanoato de etilo: Carece del grupo hidroxilo adicional, lo que resulta en una reactividad y aplicaciones diferentes.
3-Acetamido-3-(4-hidroxifenil)propanoato de etilo: Contiene un grupo acetamido, que imparte diferentes actividades biológicas y propiedades químicas.
3-Hidroxi-3-fenilpropanoato de etilo: Carece del grupo hidroxilo en el anillo fenilo, lo que lleva a variaciones en su comportamiento químico y aplicaciones.
Estas comparaciones resaltan las características únicas del 3-hidroxi-3-(4-hidroxifenil)propanoato de etilo, como sus dos grupos hidroxilo, que contribuyen a su versatilidad y reactividad en varios contextos químicos y biológicos.
Propiedades
Fórmula molecular |
C11H14O4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H14O4/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10,12-13H,2,7H2,1H3 |
Clave InChI |
VFECLPAQJPJOEU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide](/img/structure/B12317374.png)
![(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-chloropyridine-3-carboxylate](/img/structure/B12317382.png)
![9-Acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12317390.png)


![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12317412.png)


![1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl-, rel-](/img/structure/B12317439.png)
![17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid](/img/structure/B12317442.png)

![N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide](/img/structure/B12317449.png)
![4-[2-[6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B12317450.png)

